An In-Depth Technical Guide to 5-Methyl-5-hexen-2-ol: Chemical Properties, Structure, and Synthetic Insights
An In-Depth Technical Guide to 5-Methyl-5-hexen-2-ol: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-5-hexen-2-ol is a secondary allylic alcohol that holds interest in the fields of organic synthesis, natural products chemistry, and potentially as a building block in the development of novel therapeutic agents. Its structure, featuring both a chiral center and a terminal alkene, provides a versatile scaffold for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed structural analysis, common synthetic methodologies, and a discussion of its reactivity and potential applications.
Part 1: Core Chemical and Physical Properties
5-Methyl-5-hexen-2-ol is a colorless to pale yellow liquid under standard conditions.[1][2] A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory or industrial setting.
Structural and Molecular Data
The fundamental structural and molecular information for 5-Methyl-5-hexen-2-ol is summarized in the table below. The presence of a stereocenter at the C2 position means that this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [3][4][5][6] |
| Molecular Weight | 114.19 g/mol | [3][5] |
| IUPAC Name | 5-methylhex-5-en-2-ol | [3] |
| CAS Number | 50551-88-7 | [3][4][5][6] |
| Canonical SMILES | CC(CCC(=C)C)O | [5] |
| InChI | InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h7-8H,1,4-5H2,2-3H3 | [3][4][6] |
| InChIKey | RIEDLCPIEKXTTL-UHFFFAOYSA-N | [3][4][6] |
Physicochemical Properties
The physicochemical properties of 5-Methyl-5-hexen-2-ol influence its behavior in various solvents and its handling requirements.
| Property | Value | Source |
| Boiling Point | 163.2 °C at 760 mmHg | [5][7] |
| Density | 0.834 g/cm³ | [5][7] |
| Flash Point | 61.6 °C (143.0 °F) | [1][5][7] |
| Vapor Pressure | 0.713 mmHg at 25 °C | [1][5][7] |
| Water Solubility | 4866 mg/L at 25 °C (estimated) | [1][2] |
| logP (o/w) | 1.72350 | [5] |
Part 2: Structural Elucidation and Spectroscopic Analysis
The structural confirmation of 5-Methyl-5-hexen-2-ol relies on a combination of spectroscopic techniques.
Chemical Structure
The molecular structure of 5-Methyl-5-hexen-2-ol is characterized by a six-carbon chain with a methyl group at the 5-position, a double bond between C5 and C6, and a hydroxyl group at the C2 position. The carbon atom at the 2-position is a chiral center.
Caption: 2D Chemical Structure of 5-Methyl-5-hexen-2-ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a doublet for the methyl group at C1, a multiplet for the proton at the chiral center (C2), multiplets for the methylene protons at C3 and C4, singlets for the terminal vinyl protons at C6, and a singlet for the methyl group at C5. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon of the chiral center (C2) bearing the hydroxyl group would appear in the range of 60-70 ppm. The olefinic carbons (C5 and C6) would be found in the downfield region (110-150 ppm). The remaining aliphatic carbons would appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Methyl-5-hexen-2-ol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[4] Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹, and a C=C stretching vibration around 1650 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 5-Methyl-5-hexen-2-ol would likely not show a strong molecular ion peak (m/z 114) due to facile fragmentation.[6] Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.[8] The alpha-cleavage would result in the loss of an ethyl group, leading to a prominent peak at m/z 85.[9]
Part 3: Synthesis and Reactivity
The primary route for the synthesis of 5-Methyl-5-hexen-2-ol is through the reduction of its corresponding ketone, 5-methyl-5-hexen-2-one.
Synthetic Protocol: Reduction of 5-Methyl-5-hexen-2-one
This protocol describes a standard laboratory procedure for the synthesis of 5-Methyl-5-hexen-2-ol.
Causality: The choice of sodium borohydride as the reducing agent is based on its mild nature and high selectivity for reducing ketones and aldehydes, without affecting the carbon-carbon double bond.
Caption: Workflow for the Synthesis of 5-Methyl-5-hexen-2-ol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-methyl-5-hexen-2-one in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermic nature of the reduction reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition prevents a runaway reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours) to ensure complete reduction.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid (HCl) to neutralize the excess borohydride and the resulting borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Drying: Dry the combined organic layers over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by distillation or column chromatography.
Reactivity of the Allylic Alcohol Moiety
As an allylic alcohol, 5-Methyl-5-hexen-2-ol exhibits a range of characteristic reactions. The proximity of the hydroxyl group to the double bond enhances its reactivity.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-methyl-5-hexen-2-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions.[10][11] These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, often with allylic rearrangement.
-
Epoxidation: The double bond can be epoxidized. The presence of the nearby hydroxyl group can direct the stereochemical outcome of the epoxidation, particularly with reagents like m-CPBA or in Sharpless asymmetric epoxidations.[12]
-
Etherification: The alcohol can be converted to an ether through Williamson ether synthesis or by reaction with an alkyl halide under basic conditions.[13]
Caption: Key Reactions of 5-Methyl-5-hexen-2-ol.
Part 4: Applications and Future Perspectives
While direct applications of 5-Methyl-5-hexen-2-ol in drug development are not extensively documented, its structural features suggest several potential uses.
-
Chiral Building Block: The presence of a chiral center makes it a valuable starting material for the asymmetric synthesis of more complex molecules, including natural products and pharmaceuticals.
-
Fragrance and Flavor Precursor: Its precursor, 5-methyl-5-hexen-2-one, is known to be used as a flavoring and fragrance agent.[14][15] This suggests that the alcohol itself or its derivatives could have applications in the fragrance industry.
-
Probe for Mechanistic Studies: As a relatively simple allylic alcohol, it can be used as a model substrate to study the mechanisms of various organic reactions.
For drug development professionals, the interest in 5-Methyl-5-hexen-2-ol lies in its potential as a fragment for incorporation into larger, more biologically active molecules. The ability to functionalize both the alcohol and the alkene moieties provides a high degree of synthetic flexibility.
Part 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methyl-5-hexen-2-ol is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
Conclusion
5-Methyl-5-hexen-2-ol is a versatile chemical compound with a rich chemistry stemming from its bifunctional nature as an allylic alcohol. Its synthesis is straightforward, and it can undergo a variety of transformations, making it a valuable tool for synthetic chemists. While its direct applications in drug development are yet to be fully explored, its potential as a chiral building block and a versatile synthetic intermediate is clear. Further research into the biological activities of its derivatives could open up new avenues for its use in the pharmaceutical industry.
References
- EBSCO. (n.d.). Allylic Alcohols. Research Starters.
- Journal of Organic Chemistry. (n.d.). Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols.
- Chemistry LibreTexts. (2021, March 16). 4.1: Allylic Substitution Reactions.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols.
- PubChem. (n.d.). 5-Methyl-5-hexen-2-one.
- NIST. (n.d.). 5-Methyl-5-hexen-3-yn-2-ol.
- Odinity. (2013, November 18). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.
- PubChem. (n.d.). 5-Methyl-5-hexen-2-ol.
- The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-one, 3240-09-3.
- NIST. (n.d.). 5-Hexen-2-ol, 5-methyl-.
- LookChem. (n.d.). 5-Methyl-5-hexen-2-ol.
- The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-ol, 50551-88-7.
- NIST. (n.d.). 5-Hexen-2-ol, 5-methyl-.
- MSU Chemistry. (n.d.). Mass Spectrometry.
- LookChem. (n.d.). Cas 50551-88-7, 5-METHYL-5-HEXEN-2-OL.
- FlavScents. (n.d.). 5-methyl-5-hexen-2-ol.
- Wired Chemist. (n.d.). 5-methyl-5-hexen-2-one Proton.
- Unknown. (n.d.).
- NIST. (n.d.). 5-Hexen-2-ol, 5-methyl-.
- NIST. (n.d.). 5-methyl-2-hexen-4-ol.
- PubChemLite. (n.d.). 5-methyl-5-hexen-2-one (C7H12O).
- SpectraBase. (n.d.). 5-Methyl-5-hexen-2-one - Optional[13C NMR] - Spectrum.
- Homework.Study.com. (n.d.).
- YouTube. (2019, September 19).
Sources
- 1. 5-methyl-5-hexen-2-ol, 50551-88-7 [thegoodscentscompany.com]
- 2. 5-methyl-5-hexen-2-ol [flavscents.com]
- 3. 5-Methyl-5-hexen-2-ol | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 5. 5-Methyl-5-hexen-2-ol|lookchem [lookchem.com]
- 6. 5-Hexen-2-ol, 5-methyl- [webbook.nist.gov]
- 7. Cas 50551-88-7,5-METHYL-5-HEXEN-2-OL | lookchem [lookchem.com]
- 8. youtube.com [youtube.com]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. odinity.com [odinity.com]
- 15. 5-methyl-5-hexen-2-one, 3240-09-3 [thegoodscentscompany.com]
